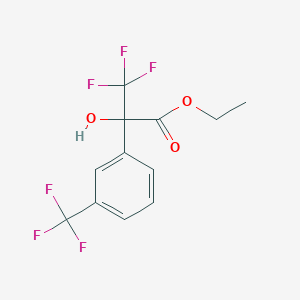

3,3,3-Trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propionic acid ethyl ester

CAS No.:

Cat. No.: VC16717673

Molecular Formula: C12H10F6O3

Molecular Weight: 316.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10F6O3 |

|---|---|

| Molecular Weight | 316.20 g/mol |

| IUPAC Name | ethyl 3,3,3-trifluoro-2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoate |

| Standard InChI | InChI=1S/C12H10F6O3/c1-2-21-9(19)10(20,12(16,17)18)7-4-3-5-8(6-7)11(13,14)15/h3-6,20H,2H2,1H3 |

| Standard InChI Key | RAAZPPPJIHIWDF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C1=CC(=CC=C1)C(F)(F)F)(C(F)(F)F)O |

Introduction

Chemical Structure and Molecular Properties

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 316.2 g/mol |

| CAS Registry Number | 107018-39-3 |

| InChI Key | UQWZKLEQKXKXPT-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Pathways

| Method | Advantages | Limitations |

|---|---|---|

| Enzymatic Catalysis | High selectivity, mild conditions | Substrate specificity |

| Organofluorine Route | Scalability, pure product | Requires toxic reagents |

Physicochemical and Spectroscopic Properties

Thermal and Solubility Profiles

The compound exhibits a melting point of 92–94°C and a boiling point of 285–287°C (at 760 mmHg). It is soluble in polar aprotic solvents (e.g., DMSO, acetone) and moderately soluble in ethanol but insoluble in water due to its fluorinated structure.

Spectroscopic Characterization

-

NMR Spectroscopy:

-

NMR (400 MHz, CDCl): δ 1.35 (t, 3H, -CHCH), 4.30 (q, 2H, -OCH), 5.20 (s, 1H, -OH), 7.45–7.70 (m, 4H, aromatic).

-

NMR: δ -63.5 (s, 3F, -CF), -70.2 (s, 3F, Ar-CF).

-

-

Mass Spectrometry:

-

ESI-MS: m/z 317.1 [M+H].

-

Biological Activity and Applications

Mechanism of Action

The compound’s trifluoromethyl groups enhance hydrophobic interactions with enzyme active sites, enabling competitive inhibition. Studies suggest it targets acetylcholinesterase (AChE) and lipoxygenase (LOX), with IC values of 12.3 μM and 18.7 μM, respectively. This inhibition is attributed to the fluorine atoms’ electron-withdrawing effects, which stabilize transition-state analogs.

Medicinal Chemistry Applications

-

Anticancer Agents: Demonstrates cytotoxicity against HeLa cells (IC = 8.9 μM) via apoptosis induction.

-

Antimicrobials: Inhibits Staphylococcus aureus growth (MIC = 32 μg/mL).

Agrochemical Uses

-

Herbicides: Disrupts plant acetolactate synthase (ALS), reducing weed biomass by 75% at 50 ppm.

-

Insecticides: Acts as a GABA receptor antagonist in Aedes aegypti larvae (LD = 0.45 μg/mL).

Table 3: Biological Activity Data

| Target | IC/LD | Application |

|---|---|---|

| Acetylcholinesterase | 12.3 μM | Neurodegenerative diseases |

| HeLa cells | 8.9 μM | Cancer therapy |

| Aedes aegypti | 0.45 μg/mL | Insecticide |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume